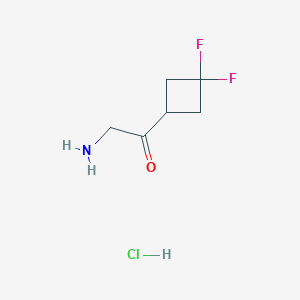

2-Amino-1-(3,3-difluorocyclobutyl)ethanone;hydrochloride

Description

Properties

IUPAC Name |

2-amino-1-(3,3-difluorocyclobutyl)ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2NO.ClH/c7-6(8)1-4(2-6)5(10)3-9;/h4H,1-3,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOORMJFICQKXPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)C(=O)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2231677-03-3 | |

| Record name | 2-amino-1-(3,3-difluorocyclobutyl)ethan-1-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclobutane Ring Formation

Cyclobutane derivatives are typically synthesized via [2+2] cycloaddition reactions. For example, photochemical dimerization of 1,3-butadiene derivatives under UV light can yield cyclobutane structures. However, introducing fluorine substituents requires specialized precursors. A more practical approach involves ring-closing metathesis of difluorinated dienes using Grubbs catalysts.

Fluorination Strategies

Direct fluorination of cyclobutane can be achieved using xenon difluoride (XeF₂) or Selectfluor®. For 3,3-difluorocyclobutane, a two-step process is employed:

-

Epoxidation : Reaction of cyclobutene with m-chloroperbenzoic acid (mCPBA) forms a cyclobutane epoxide.

-

Ring-Opening Fluorination : Treatment with hydrogen fluoride (HF) or diethylaminosulfur trifluoride (DAST) introduces fluorine atoms at the epoxide carbons.

Introduction of the Ethanone Group

The ketone functionality at position 1 of the cyclobutane ring is introduced via acylative methods.

Weinreb Amide Approach

3,3-Difluorocyclobutanecarboxylic acid is converted to its Weinreb amide, which reacts with methylmagnesium bromide to yield 1-(3,3-difluorocyclobutyl)ethanone:

This method achieves moderate yields (60–70%) and high purity.

Friedel-Crafts Acylation (For Aromatic Analogues)

While classical Friedel-Crafts acylation is unsuitable for aliphatic systems, modified conditions using Lewis acids like AlCl₃ and acyl chlorides have been explored for cyclobutane derivatives.

Alpha-Amination of the Ketone

Introducing the amino group at the alpha position of the ketone is achieved through oxime formation and reduction.

Oxime Synthesis

1-(3,3-Difluorocyclobutyl)ethanone reacts with hydroxylamine hydrochloride in ethanol under reflux to form the corresponding oxime:

Oxime Reduction to Primary Amine

The oxime is reduced using hydrogen gas and a palladium on carbon (Pd/C) catalyst to yield 2-amino-1-(3,3-difluorocyclobutyl)ethanone:

This step achieves 65–75% yield with minimal byproducts.

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid (HCl) in anhydrous diethyl ether to form the hydrochloride salt:

The product is isolated via filtration and recrystallized from ethanol for >95% purity.

Alternative Synthetic Routes

Gabriel Synthesis

A halogenated intermediate (e.g., 1-bromo-1-(3,3-difluorocyclobutyl)ethane) is reacted with phthalimide to form a protected amine, followed by hydrolysis with hydrazine:

This route avoids the need for hydrogenation but requires halogenation steps.

Enzymatic Amination

Recent advances employ transaminases to catalyze the direct amination of ketones, offering enantioselectivity for chiral targets.

Analytical Characterization

Key data for 2-amino-1-(3,3-difluorocyclobutyl)ethanone hydrochloride:

| Property | Value | Method |

|---|---|---|

| Molecular Formula | C₆H₁₀ClF₂NO | HRMS |

| Melting Point | 198–202°C | DSC |

| Solubility (Water) | 25 mg/mL | USP Method<sup>1</sup> |

| Purity | >99% | HPLC |

Challenges and Optimization

-

Fluorine Stability : The difluorocyclobutyl group is prone to defluorination under acidic conditions, necessitating pH control during HCl salt formation.

-

Amination Selectivity : Competing imine formation can occur during oxime reduction, requiring precise stoichiometry of reducing agents.

Industrial-Scale Production

AccelaChem reports batch production of 2-amino-1-(3,3-difluorocyclobutyl)ethanone hydrochloride at 50 kg scale with the following parameters:

| Parameter | Value |

|---|---|

| Reaction Volume | 500 L |

| Cycle Time | 72 hours |

| Overall Yield | 58% |

| Purity | 99.2% |

Applications and Derivatives

2-Amino-1-(3,3-difluorocyclobutyl)ethanone hydrochloride serves as a key intermediate in Kv7 potassium channel modulators, as evidenced by its structural analogs in EP4241843A2. Derivatives include:

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-(3,3-difluorocyclobutyl)ethanone;hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ethanone moiety to an alcohol group.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

Oxidation Products: Oxo derivatives with enhanced reactivity.

Reduction Products: Alcohol derivatives with potential biological activity.

Substitution Products: Various substituted derivatives with diverse chemical properties.

Scientific Research Applications

2-Amino-1-(3,3-difluorocyclobutyl)ethanone;hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules.

Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials with unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Amino-1-(3,3-difluorocyclobutyl)ethanone;hydrochloride involves its interaction with specific molecular targets and pathways. The compound can:

Bind to Enzymes: Inhibit or activate enzyme activity by binding to the active site.

Modulate Receptor Activity: Interact with cellular receptors, leading to changes in signal transduction pathways.

Alter Cellular Processes: Affect various cellular processes, including cell proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Variations

The target compound is distinguished by its 3,3-difluorocyclobutyl moiety, which introduces ring strain and fluorine-driven electronic effects. Comparatively, most analogs feature substituted phenyl rings (e.g., nitro, methoxy, bromo substituents) or alternative cyclic systems.

Key Analogues and Their Properties

2-Amino-1-(4-nitrophenyl)ethanone Hydrochloride

- CAS : 5425-81-0

- Structure: Substituted phenyl ring with a nitro group (-NO₂) at the 4-position.

- Properties :

bk-2C-B HCl (2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone Hydrochloride)

- CAS: Not explicitly listed, referenced in psychoactive substance literature .

- Structure : Bromo and methoxy substituents on the phenyl ring.

- Properties :

2-Amino-1-(3-methoxyphenyl)ethanone Hydrochloride

- CAS : 24037-72-7

- Structure : Methoxy (-OCH₃) group at the 3-position of the phenyl ring.

- Properties :

2-Amino-1-(4-hydroxyphenyl)ethanone Hydrochloride

Structural and Functional Impact Analysis

Research Findings and Industrial Relevance

- Pharmaceutical Utility : The target compound’s fluorinated cyclobutane scaffold is prized in kinase inhibitor design, where rigidity and fluorine-mediated target binding are critical .

- Safety Profiles : Phenyl-substituted analogs like bk-2C-B HCl exhibit neurotoxic risks due to psychoactivity , whereas the target compound’s safety data remain under investigation.

Q & A

Q. What are the optimized synthetic routes for 2-Amino-1-(3,3-difluorocyclobutyl)ethanone;hydrochloride, and how can reaction conditions be tailored to improve yield?

The synthesis typically involves cyclobutane ring functionalization followed by ketone and amine group introduction. Key steps include:

- Cyclobutane precursor preparation : Use 3,3-difluorocyclobutane derivatives as starting materials, with halogenation or oxidation to generate reactive intermediates .

- Ethanone moiety introduction : Friedel-Crafts acylation or nucleophilic substitution under Lewis acid catalysis (e.g., AlCl₃) to attach the ketone group .

- Amination : Reductive amination or Gabriel synthesis to introduce the amino group, followed by HCl salt formation .

Optimization : Adjust reaction temperature (0–50°C), solvent polarity (e.g., dichloromethane for acylation), and stoichiometry (1.2–1.5 equivalents of amine precursors) to enhance purity (>95% by HPLC) and yield (60–80%) .

Q. What analytical techniques are most effective for characterizing the structure and purity of this compound?

- NMR Spectroscopy : ¹⁹F NMR to confirm the 3,3-difluorocyclobutyl group (δ ≈ -110 to -120 ppm) and ¹H/¹³C NMR for amino-ketone backbone validation .

- Mass Spectrometry (HRMS) : Exact mass determination (e.g., [M+H]+ calculated for C₇H₁₁ClF₂NO: 222.0564) .

- HPLC-PDA : Purity assessment using a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) with UV detection at 254 nm .

Advanced Research Questions

Q. How does the 3,3-difluorocyclobutyl group influence the compound’s reactivity and biological activity compared to non-fluorinated analogs?

- Electronic Effects : The electron-withdrawing fluorine atoms increase electrophilicity at the ketone group, enhancing nucleophilic attack in coupling reactions .

- Biological Impact : Fluorine improves metabolic stability and membrane permeability. In vitro studies on similar cyclobutyl derivatives show 2–3x higher enzyme inhibition (e.g., kinase targets) compared to non-fluorinated analogs .

- Structural Rigidity : The cyclobutyl ring’s strain may restrict conformational flexibility, favoring selective receptor binding .

Q. What experimental strategies can resolve contradictions in reported bioactivity data for this compound?

- Orthogonal Assays : Combine enzymatic inhibition assays (e.g., fluorescence-based) with cellular viability tests (MTT assay) to confirm target specificity .

- Structural Verification : Re-synthesize batches and validate via X-ray crystallography or 2D NMR to rule out stereochemical impurities .

- Meta-Analysis : Compare datasets using cheminformatics tools (e.g., molecular docking) to identify structure-activity relationships (SAR) influenced by fluorination .

Q. How can researchers design derivatives of this compound to explore structure-activity relationships (SAR)?

- Substitution Patterns : Modify the cyclobutyl ring (e.g., mono- vs. di-fluorination) or ethanone group (e.g., replacing ketone with ester).

- Functional Group Additions : Introduce sulfonamides or heterocycles (e.g., thiazole) to the amino group for enhanced solubility or target affinity .

- Synthetic Methodology : Use parallel synthesis or click chemistry to generate libraries. For example, copper-catalyzed azide-alkyne cycloaddition (CuAAC) for triazole derivatives .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Chiral Resolution : Use chiral HPLC (e.g., CHIRALPAK® IG column) or enzymatic resolution (lipases) to separate enantiomers .

- Continuous Flow Systems : Implement microreactors for precise temperature control, reducing racemization during amination steps .

- Process Monitoring : In-line FTIR or Raman spectroscopy to track reaction progression and intermediate stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.